![molecular formula C12H17N3O3 B2923352 Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate CAS No. 944902-01-6](/img/structure/B2923352.png)
Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the pyrazolopyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Mecanismo De Acción
The mechanism by which tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl 3-bromo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate: This compound is structurally similar but contains a bromine atom instead of a formyl group.
Tert-butyl (S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate: This compound has additional substituents on the phenyl ring, making it distinct from the original compound.
Uniqueness: Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate stands out due to its specific functional groups and reactivity profile. Its formyl group and pyrazolopyridine core contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
tert-butyl 3-formyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(6-15)10(7-16)14-13-9/h7H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPLSZDUKMUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2923269.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2923270.png)

![1-(4-Chlorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2923274.png)
![[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2923275.png)
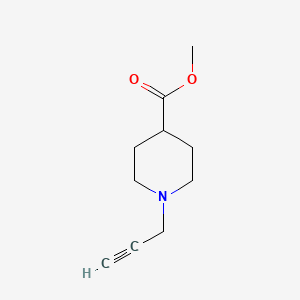
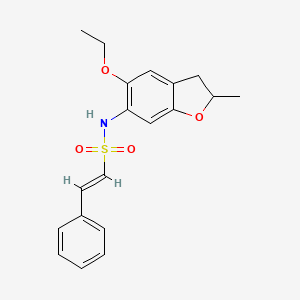
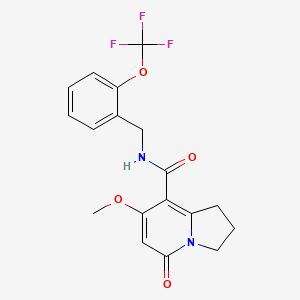
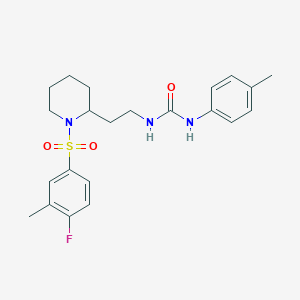
![tert-butyl N-[3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)
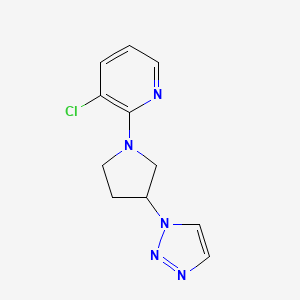
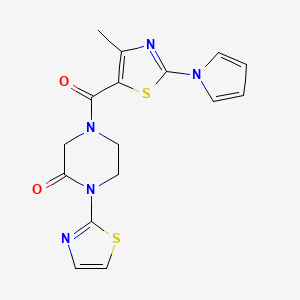
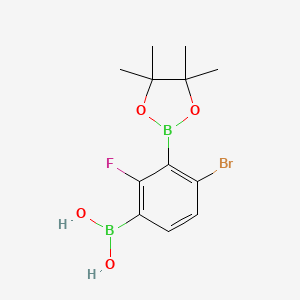
![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)
